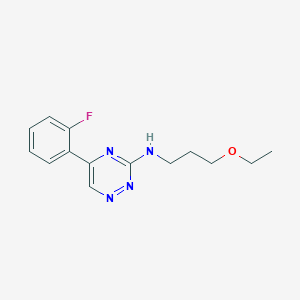![molecular formula C20H17ClN2O4 B4988497 N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide, also known as CEFA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is not fully understood, but studies suggest that it may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have a low toxicity profile and minimal side effects in animal studies. It has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurodegenerative diseases. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can make it challenging to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Orientations Futures
Future research on N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide. Further research could also explore the use of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide as a tool in drug discovery, as well as its potential use in combination with other anti-cancer agents.
Méthodes De Synthèse
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-ethoxybenzoic acid with 4-aminophenyl furan-2-carboxylate in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various fields of science, including cancer research, drug discovery, and neuroscience. Studies have shown that N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-17-10-5-13(12-16(17)21)19(24)22-14-6-8-15(9-7-14)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWJAWUWFCLEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)
![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)

